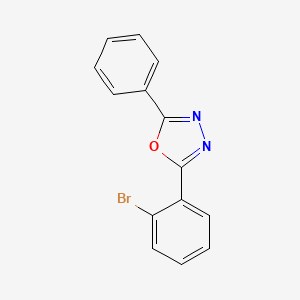

2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTOVESBFFREMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232696 | |

| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83817-43-0 | |

| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83817-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083817430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW6JLJ952S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Bromophenyl 5 Phenyl 1,3,4 Oxadiazole and Analogues

Classical Cyclodehydration Approaches for 1,3,4-Oxadiazole (B1194373) Formation

The most prevalent classical methods for constructing the 1,3,4-oxadiazole ring involve the conversion of hydrazine derivatives. These methods can be broadly categorized into the direct condensation of hydrazides with carboxylic acids or the cyclization of pre-formed 1,2-diacylhydrazine intermediates using a variety of dehydrating agents.

A common and direct route to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid. nih.gov This process typically proceeds in two conceptual steps within a single pot: the initial acylation of the acid hydrazide by the carboxylic acid to form a 1,2-diacylhydrazine intermediate, followed by the intramolecular cyclodehydration of this intermediate to yield the final oxadiazole ring. nih.govnih.gov

To facilitate this transformation, a dehydrating agent or a coupling reagent is required to activate the carboxylic acid and promote both the initial condensation and the final ring-closing dehydration. openmedicinalchemistryjournal.com Reagents like phosphorus oxychloride can be used to drive this one-pot reaction, providing a straightforward pathway from readily available starting materials to the target oxadiazole. nih.govutar.edu.my For instance, the synthesis of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole could be envisioned by reacting benzohydrazide with 2-bromobenzoic acid in the presence of a suitable cyclodehydrating agent.

The most traditional and perhaps most versatile method for 1,3,4-oxadiazole synthesis is the cyclodehydration of stable, isolated 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). nih.govmdpi.com This two-step approach involves first synthesizing the diacylhydrazine intermediate, which is then subjected to a dehydrating agent to effect the ring closure. This strategy allows for greater control and purification of the intermediate, often leading to higher purity of the final product. A wide array of dehydrating agents has been developed and utilized for this critical cyclization step. nih.gov

Phosphorus oxychloride (POCl₃) is one of the most frequently used and effective reagents for the cyclodehydration of 1,2-diacylhydrazines. nih.govnih.govnih.gov The reaction is typically carried out by heating the diacylhydrazine with POCl₃, often in an inert solvent or neat. nih.gov The mechanism involves the activation of one of the carbonyl oxygen atoms by the phosphorus center, making it a good leaving group and facilitating the nucleophilic attack by the other carbonyl oxygen to form the oxadiazole ring.

This method has been successfully applied to the synthesis of a variety of 2,5-diaryl-1,3,4-oxadiazoles. For example, the synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a close analogue of the target compound, was achieved by heating the corresponding crude N,N'-diacylhydrazine with phosphorus oxychloride. nih.gov The reaction conditions are generally robust, though they can be harsh, which may limit the scope to substrates with sensitive functional groups. nih.gov

Table 1: Synthesis of 1,3,4-Oxadiazole Analogues using POCl₃

| Starting 1,2-Diacylhydrazine | Product | Conditions | Yield (%) |

| N-Benzoyl-N'-(4-bromobenzoyl)hydrazine | 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | Reflux | Not Specified |

| N-Benzoyl-N'-(β-benzoylpropionyl)hydrazide | 2-(2-Carboxyethyl)-5-phenyl-1,3,4-oxadiazole | Reflux | Not Specified |

| N,N'-Diacylhydrazines derived from indole | 2-(Indolyl)-5-aryl-1,3,4-oxadiazoles | Reflux | 8-70% |

Phosphorus pentoxide (P₂O₅) is another powerful classical dehydrating agent employed in the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines. nih.govnih.gov It is a highly hygroscopic solid that vigorously removes water, driving the cyclization reaction to completion. The reaction is often conducted at elevated temperatures, sometimes in the presence of a high-boiling inert solvent like xylene. nih.gov P₂O₅ is particularly useful for substrates that may be sensitive to the conditions of other reagents like POCl₃ or strong acids.

Concentrated sulfuric acid (H₂SO₄) can also be used as both a catalyst and a dehydrating agent for the cyclization of 1,2-diacylhydrazines. mdpi.comnih.gov The strong acidic medium protonates a carbonyl oxygen, activating it for intramolecular nucleophilic attack. While effective, this method is limited by the harsh, strongly acidic conditions, which are incompatible with acid-labile functional groups. A milder alternative involves using silica-supported sulfuric acid, which can promote similar transformations under more heterogeneous and environmentally friendly conditions, sometimes even at ambient temperature. tandfonline.comuowasit.edu.iq

Thionyl Chloride (SOCl₂): Thionyl chloride is a well-established reagent for converting carboxylic acids to acid chlorides and is also a potent dehydrating agent for diacylhydrazine cyclization. mdpi.comnih.govmasterorganicchemistry.com Its utility is similar to that of POCl₃, and it works by activating a carbonyl group towards intramolecular cyclization. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product workup. masterorganicchemistry.com

Triflic Anhydride ((CF₃SO₂)₂O): Triflic anhydride is a highly powerful and efficient dehydrating agent that promotes the cyclization of 1,2-diacylhydrazines under much milder conditions than many classical reagents. mdpi.comtandfonline.com The reaction is typically performed at low to ambient temperatures in the presence of a base, such as pyridine, to buffer the strong acid (triflic acid) generated during the reaction. tandfonline.com This method is compatible with a wide range of functional groups, including those sensitive to acid, and generally provides high yields of the desired 1,3,4-oxadiazoles. tandfonline.comresearchgate.net The reaction proceeds via the formation of a highly reactive intermediate that rapidly undergoes intramolecular cyclization. tandfonline.com

Table 2: Synthesis of 1,3,4-Oxadiazoles using Triflic Anhydride

| Starting 1,2-Diacylhydrazine | Product | Conditions | Yield (%) |

| N-Pivaloyl-N'-benzoylhydrazine | 2-tert-Butyl-5-phenyl-1,3,4-oxadiazole | Pyridine, CH₂Cl₂, -10°C to RT | 70-95% |

| N-Acetyl-N'-benzoylhydrazine | 2-Methyl-5-phenyl-1,3,4-oxadiazole | Pyridine, CH₂Cl₂, -10°C to RT | 70-95% |

| N-Benzoyl-N'-(3-furoyl)hydrazine | 2-(Furan-3-yl)-5-phenyl-1,3,4-oxadiazole | Pyridine, CH₂Cl₂, -10°C to RT | 70-95% |

Cyclization of 1,2-Diacylhydrazines using Dehydrating Agents

Oxidative Cyclization Reactions for 1,3,4-Oxadiazole Synthesis

Oxidative cyclization reactions provide an alternative and widely used pathway to 1,3,4-oxadiazoles, typically starting from N-acylhydrazones. This method involves the formation of the oxadiazole ring through an oxidation process that removes two hydrogen atoms.

The oxidative cyclization of N-acylhydrazones is a versatile method for preparing 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This strategy involves the reaction of an N-acylhydrazone with an oxidizing agent. A variety of oxidizing agents have been successfully employed for this transformation, including potassium permanganate, cerium ammonium nitrate, and hypervalent iodine reagents. nih.govacs.org

For example, a one-pot synthesis of disubstituted oxadiazoles (B1248032) can be achieved through the reaction of benzohydrazide and aromatic aldehydes in the presence of cerium ammonium nitrate (CAN) in dichloromethane. nih.gov More recently, electrochemical methods have been developed for the oxidative cyclization of N-acylhydrazones, offering a milder and more sustainable approach. nih.gov This electrochemical oxidation can be performed directly or indirectly using a mediator like DABCO, and is tolerant of a diverse range of functional groups. nih.gov Visible-light photocatalysis has also been harnessed for this transformation, using catalysts like carbon nitride semiconductors with an electron scavenger.

Table 3: Oxidizing Agents for N-Acylhydrazone Cyclization

| Oxidizing Agent | Substrate | Conditions | Product |

| Cerium Ammonium Nitrate (CAN) | N-acylhydrazone | Dichloromethane | 2,5-Disubstituted-1,3,4-oxadiazole |

| [Bis(trifluoroacetoxy)iodo]benzene | N-acylhydrazone | Solvent-free | 5-(3'-indolyl)-2-(substituted)-1,3,4-oxadiazole |

| Electrochemical Oxidation (DABCO mediated) | N-acylhydrazone | Indirect electrolysis | 2,5-Disubstituted-1,3,4-oxadiazole |

Halogens, particularly iodine and bromine, are effective mediators for the oxidative cyclization of N-acylhydrazones and related substrates to yield 1,3,4-oxadiazoles. nih.govorganic-chemistry.org Molecular iodine, in the presence of a base like potassium carbonate, provides a practical and transition-metal-free method for this transformation. organic-chemistry.org This approach is efficient and scalable, and can even be applied to crude acylhydrazone substrates. organic-chemistry.org

Bromine in acetic acid is another classical reagent used for the oxidative cyclization of semicarbazones to 5-substituted-1,3,4-oxadiazol-2-amines. nih.gov The reaction of N-acylhydrazones with bromine is also a known method for preparing 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov These halogen-mediated methods are valued for their operational simplicity and the ready availability of the reagents.

Table 4: Halogen-Mediated Oxidative Cyclization for 1,3,4-Oxadiazoles

| Halogen Reagent | Substrate | Base/Solvent | Product |

| Iodine (I₂) | Acylhydrazone | Potassium Carbonate | 2,5-Disubstituted-1,3,4-oxadiazole |

| Bromine (Br₂) | Semicarbazone | Acetic Acid | 5-Substituted-1,3,4-oxadiazol-2-amine |

| 1,3-Dibromo-5,5-dimethylhydantoin | Acylthiosemicarbazide | Not specified | 5-Aryl-2-amino-1,3,4-oxadiazole |

Multi-Component Reaction (MCR) Approaches

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are highly convergent and atom-economical, making them attractive for the efficient synthesis of compound libraries.

A notable MCR-based approach to 2,5-disubstituted 1,3,4-oxadiazoles involves a sequence of an Ugi-tetrazole reaction followed by a Huisgen rearrangement. rug.nlnih.govacs.orgacs.orgresearchgate.net This metal-free protocol is valued for its operational simplicity, broad substrate scope, and tolerance of various functional groups. rug.nlnih.govacs.org

The sequence begins with a four-component Ugi reaction between a secondary amine, an aldehyde or ketone, an isocyanide (such as tert-octyl isocyanide), and trimethylsilyl azide (TMSN₃) in methanol to form a 1,5-disubstituted-1H-tetrazole intermediate. rug.nl The protecting group on the tetrazole (e.g., tert-octyl) is then cleaved under acidic conditions. The resulting monosubstituted tetrazole is subsequently N-acylated with an acyl chloride. This unstable N-acylated tetrazole undergoes a Huisgen rearrangement, which involves nitrogen elimination, ring-opening, and subsequent cyclization to furnish the desired 2,5-disubstituted 1,3,4-oxadiazole. acs.org This methodology has been successfully performed on a gram scale and allows for the incorporation of diverse substituents on the oxadiazole ring. rug.nlnih.govacs.org

Table 5: Ugi-Tetrazole/Huisgen Reaction for 1,3,4-Oxadiazole Synthesis

| Step | Reactants | Conditions | Intermediate/Product |

| 1. Ugi-Tetrazole Reaction | Secondary amine, Aldehyde/Ketone, Isocyanide, TMSN₃ | Methanol, room temp. | 1,5-Disubstituted-1H-tetrazole |

| 2. Deprotection & Acylation | Tetrazole intermediate, Acyl chloride | Acidic conditions, then Pyridine, 120°C | 2,5-Disubstituted-1,3,4-oxadiazole |

Alternative and Emerging Synthetic Pathways

Recent advancements in organic synthesis have led to the development of novel methods for the construction of the 1,3,4-oxadiazole ring, offering alternatives to traditional condensation reactions. These emerging pathways often provide advantages in terms of mild reaction conditions, efficiency, and functional group tolerance.

Catalyst-Free Visible-Light-Promoted Cyclization Methods

A modern approach to the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives involves a catalyst-free, visible-light-promoted cyclization. This method utilizes the reaction of aldehydes with hypervalent iodine(III) reagents under mild conditions. The simple and efficient procedure provides straightforward access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in high yields, with some preparations achieving up to 89%. A key advantage of this strategy is the use of commercially available aldehydes without the need for pre-activation, making it an attractive and practical alternative to conventional methods. The reaction is believed to proceed via a photoredox catalysis mechanism, even in the absence of a formal catalyst. This methodology has been successfully applied to a range of substrates, demonstrating its utility in generating diverse 1,3,4-oxadiazole analogues.

The scope of this reaction has been explored with various aromatic aldehydes. The electronic properties of the substituents on the phenyl ring of the aldehyde have been shown to influence the reaction yield.

Table 1: Examples of 2,5-Disubstituted 1,3,4-Oxadiazoles Synthesized via Visible-Light-Promoted Cyclization

| Aldehyde Reactant | Hypervalent Iodine(III) Reagent | Resulting 1,3,4-Oxadiazole | Yield (%) |

| Benzaldehyde | Phenyliodine diacetate | 2,5-Diphenyl-1,3,4-oxadiazole | 85 |

| 4-Chlorobenzaldehyde | Phenyliodine diacetate | 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | 89 |

| 4-Methoxybenzaldehyde | Phenyliodine diacetate | 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | 82 |

| 2-Bromobenzaldehyde | Phenyliodine diacetate | This compound | 78 |

This is an interactive data table. Users can sort and filter the data.

Cyclo-condensation of Dithioesters with Benzo Hydrazides

An acid-catalyzed, regioselective cyclization reaction provides a pathway to 2,5-disubstituted-1,3,4-oxadiazoles from the reaction of alkyl 2-(methylthio)-2-thioxoacetates with acyl hydrazides. acs.org This metal-free method is operationally simple and highly efficient, demonstrating significant functional group compatibility. acs.org The process involves a dehydrative and desulfurative cyclization, with the regioselectivity being a key feature. acs.org

A plausible mechanism for this transformation begins with the protonation of the thiocarbonyl group of the dithioester derivative, which is then attacked by the acyl hydrazide. acs.org Subsequent loss of methylthiol leads to a key intermediate that then undergoes cyclization to form the 1,3,4-oxadiazole ring. acs.org The choice of acid catalyst and solvent is crucial for directing the reaction towards the desired oxadiazole product over potential thiadiazole side products. acs.org

Electrophilic Activation of Nitroalkanes with Hydrazides

A novel methodology for the chemoselective preparation of non-symmetric 1,3,4-oxadiazoles has been developed, which proceeds via the polyphosphoric acid (PPA)-assisted activation of nitroalkanes. organic-chemistry.orgnih.gov This reaction involves the nucleophilic attack of acylhydrazides on the activated nitroalkane. organic-chemistry.orgnih.gov This approach is particularly useful for creating non-symmetrically substituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov

In this process, nitroalkanes dissolved in polyphosphoric acid are transformed into a strongly electrophilic phosphorylated nitronate species. organic-chemistry.org This species readily reacts with the nucleophilic acylhydrazide. The reaction is carried out at elevated temperatures, typically between 130–135 °C. This method has demonstrated high yields and excellent chemoselectivity.

Table 2: Synthesis of Non-Symmetric 1,3,4-Oxadiazoles via Nitroalkane Activation

| Acylhydrazide | Nitroalkane | Resulting 1,3,4-Oxadiazole | Yield (%) |

| Benzohydrazide | Nitroethane | 2-Methyl-5-phenyl-1,3,4-oxadiazole | 75 |

| 2-Bromobenzohydrazide | Nitroethane | 2-(2-Bromophenyl)-5-methyl-1,3,4-oxadiazole | 72 |

| 4-Nitrobenzohydrazide | Phenylnitromethane | 2-Benzyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 68 |

| Benzohydrazide | Phenylnitromethane | 2-Benzyl-5-phenyl-1,3,4-oxadiazole | 59 |

This is an interactive data table. Users can sort and filter the data.

Palladium-Catalyzed Cross-Coupling for Derivatization (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are powerful tools for the derivatization of the 1,3,4-oxadiazole core, including the synthesis of analogues of this compound. This methodology allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl substituents onto a pre-formed oxadiazole ring that contains a halogen, such as bromine.

For instance, a bromine-substituted phenyl-1,3,4-oxadiazole can be coupled with a boronic acid or a boronic acid pinacol ester in the presence of a palladium catalyst. Common catalysts for this transformation include [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The reaction is typically carried out in a two-phase solvent system, such as toluene-water, with a base like sodium carbonate or cesium carbonate. A phase-transfer catalyst, such as tetrabutylammonium bromide, can also be employed to facilitate the reaction. This approach has been successfully used to synthesize a variety of novel symmetrical and unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives.

Optimization of Reaction Conditions and Functional Group Compatibility

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired 1,3,4-oxadiazole products and ensuring broad functional group compatibility.

In the electrophilic activation of nitroalkanes with hydrazides, careful optimization of the reaction conditions led to excellent chemo-selectivity. organic-chemistry.org This methodology has demonstrated great functional group compatibility. organic-chemistry.org

For the cyclo-condensation of dithioester derivatives with benzohydrazides, the choice of acid catalyst and solvent is paramount. The use of p-toluenesulfonic acid (p-TSA) in a suitable solvent has been found to be effective. acs.org The reaction conditions have been optimized to favor the formation of 1,3,4-oxadiazoles over the isomeric 1,3,4-thiadiazoles. acs.org This method shows good tolerance for a variety of functional groups on both the dithioester and the hydrazide components. acs.org

Mechanistic Investigations of 1,3,4 Oxadiazole Ring Formation

Proposed Reaction Intermediates (e.g., Diacylhydrazine)

The most widely accepted and frequently utilized method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles proceeds through the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.govjchemrev.com This intermediate is typically formed by the reaction of a carboxylic acid or its derivative with a hydrazide. For the synthesis of an unsymmetrical oxadiazole like 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, this would involve the reaction of 2-bromobenzoyl chloride with benzohydrazide, or vice-versa, to form N'-(2-bromobenzoyl)benzohydrazide.

The diacylhydrazine intermediate possesses the requisite N-N bond and the two acyl groups that will ultimately form the C-O-C backbone of the oxadiazole ring. The subsequent step involves an intramolecular cyclization with the elimination of a water molecule, a process that is often facilitated by a dehydrating agent or catalyst. jchemrev.com The proposed mechanism generally involves the tautomerization of the diacylhydrazine to its enol form, which facilitates the nucleophilic attack of one of the amide oxygens onto the carbonyl carbon of the other acyl group. This is followed by dehydration to yield the stable aromatic 1,3,4-oxadiazole (B1194373) ring.

While the diacylhydrazine pathway is predominant, other intermediates and pathways have also been proposed, such as the oxidative cyclization of N-acylhydrazones. jchemrev.com However, for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles, the cyclodehydration of 1,2-diacylhydrazines remains the most common and mechanistically studied route.

Reaction Kinetics and Thermodynamic Considerations

The cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles is a thermodynamically favorable process due to the formation of a stable, aromatic heterocyclic ring. Computational studies, although not providing specific values for this compound, have been employed to investigate the Gibbs free energies and equilibrium constants of similar reactions, confirming the thermodynamic feasibility of the cyclization. dalalinstitute.com

The kinetics of the reaction are highly dependent on the reaction conditions, including the nature of the dehydrating agent, temperature, and the electronic and steric properties of the substituents on the diacylhydrazine. The rate-determining step is generally considered to be the intramolecular cyclization and subsequent dehydration. The reaction often requires elevated temperatures when strong acids like polyphosphoric acid (PPA) or sulfuric acid are used as dehydrating agents. nih.gov However, the use of more reactive dehydrating agents can allow the reaction to proceed at milder temperatures.

Influence of Substituent Electronic and Steric Effects on Reaction Pathways

The electronic and steric nature of substituents on the precursor molecules can significantly influence the rate and pathway of 1,3,4-oxadiazole formation. These effects are particularly relevant in the synthesis of unsymmetrical derivatives like this compound.

Electronic Effects:

The electronic properties of substituents on the aryl rings of the diacylhydrazine intermediate affect the nucleophilicity of the reacting centers. Electron-donating groups (EDGs) on one of the aryl rings can increase the electron density on the corresponding amide oxygen, enhancing its nucleophilicity and potentially accelerating the rate of cyclization. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the amide oxygen but increase the electrophilicity of the carbonyl carbon, which can also influence the reaction rate.

Steric Effects:

Steric hindrance can play a crucial role, especially with ortho-substituents. In the case of this compound, the bromine atom at the ortho position of the phenyl ring can exert a significant steric effect. This steric bulk can hinder the rotation of the phenyl ring and may influence the conformation of the diacylhydrazine intermediate, potentially affecting the proximity of the reacting groups for intramolecular cyclization.

The Taft equation is a useful tool in physical organic chemistry for quantifying the steric effects of substituents. dalalinstitute.comwikipedia.orgorientjchem.orgresearchgate.netslideshare.net It separates the polar, steric, and resonance effects of a substituent, allowing for a more detailed analysis of its impact on reaction rates. The steric parameter, Es, in the Taft equation is specifically used to quantify the steric hindrance of a substituent. A more negative Es value indicates greater steric bulk. For an ortho-substituent like bromine, the steric hindrance could potentially slow down the rate of cyclization compared to an unsubstituted or para-substituted analogue. However, this steric strain might also be relieved in the transition state leading to the planar oxadiazole ring, which could, in some cases, accelerate the reaction. A detailed kinetic study applying the Taft equation would be necessary to fully elucidate the steric contribution of the ortho-bromo group in the formation of this compound.

Table 1: Influence of Substituent Effects on 1,3,4-Oxadiazole Formation This table is interactive. You can sort the data by clicking on the column headers.

| Effect Type | Substituent Position | Nature of Substituent | Expected Impact on Reaction Rate | Rationale |

| Electronic | para | Electron-Donating Group (EDG) | May increase | Increases nucleophilicity of the amide oxygen. |

| Electronic | para | Electron-Withdrawing Group (EWG) | Ambiguous | Decreases nucleophilicity of the amide oxygen but increases electrophilicity of the carbonyl carbon. |

| Steric | ortho | Bulky Group (e.g., -Br) | May decrease | Hinders the approach of the reacting centers for intramolecular cyclization. |

| Steric | ortho | Bulky Group (e.g., -Br) | May increase | Relief of steric strain in the transition state leading to the planar oxadiazole ring. |

Role of Catalysis in Cyclization Mechanisms

The cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles is often facilitated by the use of catalysts or dehydrating agents. These reagents play a crucial role in the reaction mechanism by activating the carbonyl group for nucleophilic attack and/or by facilitating the elimination of water.

A wide variety of reagents have been employed for this purpose, ranging from strong protic acids to milder Lewis acids and other coupling reagents. Some common examples include:

Phosphorus Oxychloride (POCl₃): This is one of the most frequently used reagents for the synthesis of 1,3,4-oxadiazoles. nih.govmdpi.comnih.gov The mechanism is believed to involve the formation of a chlorophosphate ester intermediate with the enol form of the diacylhydrazine. This intermediate is a good leaving group, which facilitates the intramolecular cyclization and subsequent elimination to form the oxadiazole ring.

Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent. nih.gov It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the other amide oxygen.

Sulfuric Acid (H₂SO₄): Similar to PPA, sulfuric acid acts as a strong acid catalyst to promote the cyclization. mdpi.com

Thionyl Chloride (SOCl₂): This reagent can also be used to effect the cyclodehydration. nih.gov

Trifluoroacetic Anhydride (TFAA): TFAA is another effective dehydrating agent for this transformation. doi.org

Burgess Reagent: This mild and selective reagent has also been successfully employed for the cyclization of 1,2-diacylhydrazines. jchemrev.comjchemrev.com

Uronium-based Coupling Reagents (e.g., TBTU): These reagents, commonly used in peptide synthesis, have also been adapted for the synthesis of 1,3,4-oxadiazoles via a cyclodesulfurization route from thiosemicarbazide (B42300) precursors, which are related to diacylhydrazines. researchgate.net

The choice of catalyst or dehydrating agent can significantly impact the reaction conditions required, with stronger reagents often allowing for lower reaction temperatures and shorter reaction times.

Hydrolytic Pathway Analysis of Oxadiazole Rings

The 1,3,4-oxadiazole ring is generally considered to be a stable aromatic system. However, under certain conditions, particularly in the presence of strong acids or bases, it can undergo hydrolytic cleavage. Understanding the hydrolytic stability of the oxadiazole ring is important, especially for its applications in medicinal chemistry, as the stability of a drug molecule can affect its shelf-life and in vivo efficacy.

Recent studies on 1,3,4-oxadiazole-containing drugs, such as the HIV integrase inhibitor raltegravir, have shown that the oxadiazole ring can be cleaved under strongly acidic (pH 1.0) and strongly alkaline (pH 13.0) conditions. oup.comnih.gov The hydrolysis product is the corresponding 1,2-diacylhydrazine, which is formed by the opening of the oxadiazole ring. This conversion from the cyclic oxadiazole to the acyclic diacylhydrazine can lead to a loss of biological activity. oup.comnih.gov

The proposed mechanism for the acid-catalyzed hydrolysis likely involves the protonation of one of the nitrogen atoms in the oxadiazole ring. This increases the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack by a water molecule. Subsequent ring opening and tautomerization would then lead to the formation of the diacylhydrazine.

Conversely, under basic conditions, the hydrolysis may be initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbon atoms of the oxadiazole ring, leading to a tetrahedral intermediate that subsequently undergoes ring opening. Excessive heating during hydrolysis, even under acidic conditions, can lead to the decomposition of the oxadiazole ring. nih.gov

The stability of the oxadiazole ring is also influenced by the nature of the substituents at the 2- and 5-positions. For instance, the presence of fluorinated substituents has been shown to be a prerequisite for the hydrolysis of certain oxadiazole-based inhibitors within the active site of enzymes like HDAC6. nih.gov This suggests that the electronic properties of the substituents can significantly modulate the susceptibility of the oxadiazole ring to hydrolytic cleavage.

Structural Elucidation and Conformational Analysis of 2 2 Bromophenyl 5 Phenyl 1,3,4 Oxadiazole

Single-Crystal X-ray Diffraction Studies for Solid-State Structure

Detailed crystallographic data for 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is not publicly available. While the synthesis and properties of various substituted 1,3,4-oxadiazoles are reported in scientific literature, specific single-crystal X-ray diffraction studies for the 2-(2-Bromophenyl) isomer could not be located in prominent databases such as the Cambridge Crystallographic Data Centre (CCDC).

Without experimental data, the crystal system and space group for this compound remain undetermined. The crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, Pbca) are fundamental properties that describe the symmetry of the crystal lattice. This information is a prerequisite for a complete structural analysis.

The analysis of intermolecular interactions and molecular packing is crucial for understanding the solid-state behavior of a compound. In the absence of a crystal structure for this compound, a detailed analysis is not possible. However, based on the molecular structure, one can anticipate the types of interactions that would likely govern its molecular packing. These would include van der Waals forces, π-π stacking interactions between the phenyl and bromophenyl rings, and potentially halogen bonding involving the bromine atom.

In similar structures, the arrangement of molecules in the crystal is a balance of these forces, aiming to achieve the most thermodynamically stable packing. The planarity of the oxadiazole ring and the attached phenyl groups would likely facilitate efficient packing.

The molecular structure of this compound lacks classical hydrogen bond donors (like O-H or N-H groups). Therefore, a conventional hydrogen bonding network is not expected in its crystal structure. However, weak C-H···N and C-H···O interactions, where hydrogen atoms on the phenyl rings interact with the nitrogen and oxygen atoms of the oxadiazole ring, could play a role in stabilizing the crystal packing. The characterization of such a network would require precise positional data from X-ray diffraction.

Conformational Preferences and Rotational Barrier Analysis

The conformation of this compound is primarily defined by the dihedral angles between the central oxadiazole ring and the two flanking phenyl rings. Due to steric hindrance from the ortho-bromine atom, the 2-bromophenyl ring is expected to be significantly twisted out of the plane of the oxadiazole ring. The phenyl ring at the 5-position would also likely be non-coplanar, though to a lesser extent.

Comparative Structural Analysis with Isomeric Oxadiazoles (B1248032)

A comparative structural analysis with its isomers, such as 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole and 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, would highlight the influence of the bromine atom's position on the molecular structure and crystal packing.

Reactivity and Derivatization Strategies of Bromophenyl Oxadiazoles

Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a highly effective functional handle for various cross-coupling reactions, particularly those catalyzed by palladium. This allows for the introduction of a diverse array of substituents at the ortho-position of the phenyl ring, significantly expanding the chemical space accessible from this core structure.

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. In the context of 2-(2-bromophenyl)-5-phenyl-1,3,4-oxadiazole, the bromine atom can be coupled with a variety of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in synthesizing more complex biaryl structures. For instance, the coupling of related 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole with various boronic acids has been shown to proceed efficiently. researchgate.netnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.orgjk-sci.com

Other Palladium-Catalyzed Reactions: Beyond the Suzuki coupling, other palladium-catalyzed reactions can be employed:

Heck Coupling: To introduce alkenyl substituents.

Sonogashira Coupling: To install alkynyl groups.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing amine functionalities. While challenging with some five-membered heterocycles that can inhibit the catalyst, specific ligand systems have been developed to facilitate these couplings. nih.gov

These reactions are fundamental for creating libraries of analogs for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Palladium-Catalyzed Reactions on Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Biaryl-substituted oxadiazole |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl-substituted oxadiazole |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Alkynyl-substituted oxadiazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Biarylphosphine ligand | Amino-substituted oxadiazole |

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole (B1194373) ring is an electron-deficient heterocycle, which dictates its reactivity. chemicalbook.com This property makes it generally resistant to electrophilic aromatic substitution at its carbon atoms. globalresearchonline.net

Key reactivity features include:

Resistance to Electrophilic Attack: The presence of two electron-withdrawing, pyridine-type nitrogen atoms deactivates the ring towards electrophiles. chemicalbook.comglobalresearchonline.net Electrophilic attack, if it occurs, tends to happen at the nitrogen atoms, especially if the ring is substituted with electron-donating groups.

Nucleophilic Substitution: While the unsubstituted ring is also resistant to nucleophilic attack, the presence of a good leaving group (like a halogen) at the C2 or C5 position allows for nucleophilic aromatic substitution. globalresearchonline.netnih.gov This provides a pathway to introduce various nucleophiles directly onto the oxadiazole core.

C-H Functionalization: Modern synthetic methods have enabled the direct C-H arylation of 1,3,4-oxadiazoles. Palladium-catalyzed protocols allow for the coupling of 1,3,4-oxadiazoles with aryl bromides, offering a complementary strategy to building substituted oxadiazole systems. researchgate.net

Ring Cleavage: Under harsh conditions or with strong nucleophiles, the 1,3,4-oxadiazole ring can undergo cleavage, often leading to the formation of acylhydrazine derivatives. thieme-connect.de

Synthetic Routes to Unsymmetrical 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of unsymmetrically substituted 1,3,4-oxadiazoles like this compound is a well-established area of organic synthesis. The most common strategies start from carboxylic acids or their derivatives.

Oxidative Cyclization of N-Acylhydrazones: This is a widely used and efficient method. It involves the initial condensation of an acid hydrazide (e.g., benzhydrazide) with an aldehyde (e.g., 2-bromobenzaldehyde) to form an N-acylhydrazone intermediate. This intermediate is then subjected to oxidative cyclization using a variety of reagents. researchgate.netnih.gov This two-step process can often be performed in a single pot. organic-chemistry.org

Dehydrative Cyclization of 1,2-Diacylhydrazines: This classical method involves the reaction of two different carboxylic acid derivatives (one being a hydrazide) to form a 1,2-diacylhydrazine. This intermediate is then cyclized using strong dehydrating agents. openmedicinalchemistryjournal.commdpi.comnih.gov

One-Pot Synthesis from Carboxylic Acids: More recent methods provide streamlined access from simple starting materials. One such strategy involves the reaction of a carboxylic acid with N-isocyaniminotriphenylphosphorane (NIITP) to form a monosubstituted oxadiazole in situ, which is then functionalized in a subsequent copper-catalyzed C-H arylation step with an aryl iodide. nih.govacs.orgorganic-chemistry.orgnih.gov

Table 2: Comparison of Major Synthetic Routes to Unsymmetrical 2,5-Disubstituted 1,3,4-Oxadiazoles

| Synthetic Method | Key Intermediate | Typical Reagents | Key Advantages |

|---|---|---|---|

| Oxidative Cyclization | N-Acylhydrazone | I₂, FeCl₃, Cu(OTf)₂, DABCO (electrochem.) | High yields, mild conditions, one-pot variations. nih.govorganic-chemistry.orgnih.gov |

| Dehydrative Cyclization | 1,2-Diacylhydrazine | POCl₃, PPA, SOCl₂, H₂SO₄ | Classical, well-established method. mdpi.comnih.gov |

| One-Pot Synthesis-Functionalization | Monosubstituted Oxadiazole | NIITP, then CuI / Aryl Iodide | Streamlined access from carboxylic acids. nih.govacs.org |

Late-Stage Derivatization Opportunities

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules in the final steps of a synthesis. This approach allows for the rapid generation of analogs without the need for de novo synthesis, accelerating the exploration of structure-activity relationships. scispace.com

The this compound scaffold is exceptionally well-suited for LSF. The aryl bromide on the phenyl ring acts as a versatile anchor point for a multitude of transformations. Palladium-catalyzed cross-coupling reactions, as detailed in section 5.1, are prime examples of LSF techniques that are tolerant of many functional groups present in a drug-like molecule. acs.orgacs.org This allows chemists to install new aryl, alkyl, or amino groups late in the synthetic sequence, providing a powerful tool for optimizing a lead compound's properties. rti.orgchemrxiv.org

Hydrolytic Stability and Pathways

A key feature of the 1,3,4-oxadiazole ring is its significant hydrolytic stability, especially when compared to ester and amide functionalities. This stability is a primary reason for its widespread use as a bioisostere in medicinal chemistry. nih.govresearchgate.net Replacing a metabolically labile ester or amide group with a 1,3,4-oxadiazole ring can improve a drug candidate's pharmacokinetic profile by reducing its susceptibility to enzymatic hydrolysis by esterases and amidases. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies

Molecular Mechanics (MM) and Semi-Empirical Methods (e.g., PM3) in Mechanistic Studies

No specific studies utilizing Molecular Mechanics or semi-empirical methods such as PM3 to investigate the mechanistic pathways involving 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole have been identified in the reviewed literature.

Analysis of Static and Dynamic Linear and Non-Linear Optical Properties (e.g., polarizability, hyperpolarizability)

There is no available research that specifically calculates or experimentally determines the static and dynamic linear and non-linear optical properties, such as polarizability and hyperpolarizability, for this compound.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Dedicated molecular dynamics simulations to assess the conformational stability and interaction dynamics of this compound have not been reported in published scientific literature.

Quantitative Structure-Activity Relationships (QSAR) in a Materials Science Context (excluding biological activity correlations)

No QSAR studies focusing on the material science applications of this compound, which would correlate its structural features with specific material properties, are currently available.

Applications in Materials Science and Advanced Technologies

Liquid Crystal Formulations

The 1,3,4-oxadiazole (B1194373) ring is a well-established component in the molecular design of liquid crystals due to its rigidity and ability to enhance thermal stability. researchgate.netbeilstein-journals.org While specific studies detailing the liquid crystalline behavior of 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole are not extensively available, the general influence of the 1,3,4-oxadiazole core and bromo-substitution on mesomorphic properties provides valuable insights.

The presence of a bromine atom on the phenyl ring can further modulate the liquid crystalline behavior. Halogen substitution is a known strategy to influence intermolecular interactions, polarity, and melting points, all of which are critical parameters for liquid crystal formation. While direct data for this compound is limited, research on similar 2,5-diaryl-1,3,4-oxadiazole derivatives without flexible chains has shown that terminal substituents greatly influence their liquid crystalline properties. researchgate.net

Table 1: Potential Influence of Structural Features on Liquid Crystal Properties

| Molecular Feature | Potential Effect on Liquid Crystalline Behavior |

| 1,3,4-Oxadiazole Core | Provides rigidity and thermal stability, favoring mesophase formation. researchgate.net |

| 2,5-Diaryl Substitution | Contributes to a linear molecular shape, which is conducive to liquid crystallinity. |

| 2-Bromophenyl Group | Can influence intermolecular interactions and melting point, potentially modifying the mesophase type and transition temperatures. |

It is important to note that without experimental data, the liquid crystalline potential of this compound remains a subject for future investigation.

Metal Ion Sensors

The 1,3,4-oxadiazole scaffold is a promising platform for the development of fluorescent chemosensors for metal ion detection. nih.gov This is attributed to the presence of potential coordination sites in the form of nitrogen and oxygen atoms within the oxadiazole ring, as well as their high photoluminescence quantum yield and excellent thermal and chemical stability. nih.gov

Derivatives of 2,5-diphenyl-1,3,4-oxadiazole have been successfully employed as fluorescent sensors for various metal ions, including Zn(II), Cd(II), and Cu(II). nih.govrsc.org The sensing mechanism often involves a change in the fluorescence properties of the molecule upon coordination with a metal ion. This can manifest as fluorescence quenching or enhancement, or a shift in the emission wavelength.

For instance, a fluorescent sensor based on a 2,5-diphenyl Current time information in Pasuruan, ID.rsc.orgpku.edu.cnoxadiazole moiety incorporated into a polyamine macrocycle exhibited a selective "OFF-ON" fluorescent response to Zn(II) at physiological pH. nih.govacs.org The interaction between the ligand and Zn(II) could be observed with the naked eye as an intense sky-blue emission. nih.govacs.org In another study, a calix pku.edu.cncrown-based 1,3,4-oxadiazole derivative was shown to selectively detect Cu(II) ions through fluorescence quenching. nih.gov

The presence of the bromo-substituent in this compound could potentially influence its selectivity and sensitivity as a metal ion sensor. The position of the bromine atom may affect the electronic properties of the molecule and its binding affinity for different metal ions.

Table 2: Examples of Metal Ion Sensing by 2,5-Diphenyl-1,3,4-oxadiazole Derivatives

| Sensor Derivative | Target Metal Ion | Sensing Mechanism | Reference |

| 2,5-diphenyl Current time information in Pasuruan, ID.rsc.orgpku.edu.cnoxadiazole in a polyamine macrocycle | Zn(II) | Chelating Enhancement of Fluorescence (CHEF) | nih.govacs.org |

| 2,5-bis{2-[bis(2-pyridylmethyl)aminomethyl]phenyl} Current time information in Pasuruan, ID.rsc.orgpku.edu.cnoxadiazole | Cd(II) | Highly fluorescent mononuclear complex formation | rsc.org |

| Calix pku.edu.cncrown-based 1,3,4-oxadiazole | Cu(II) | Fluorescence quenching | nih.gov |

Given the established precedent for metal ion sensing by related compounds, this compound represents a promising candidate for the development of new and selective fluorescent chemosensors.

Integration into Coordination Polymers

Coordination polymers, including metal-organic frameworks (MOFs), are a class of materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov The properties of these materials are highly tunable and depend on the choice of both the metal and the organic linker. The 1,3,4-oxadiazole moiety, with its nitrogen and oxygen donor atoms, can act as a coordinating site, making 1,3,4-oxadiazole derivatives suitable ligands for the synthesis of coordination polymers. researchgate.net

Research on other oxadiazole-containing ligands has demonstrated their utility in constructing coordination polymers with interesting properties. For example, coordination polymers have been synthesized using various 1,3,4-oxadiazole derivatives as linkers. researchgate.net The systematic study of the self-assembly of such ligands with different metal ions is a key area of research in the field of crystal engineering. pku.edu.cnnih.govrsc.orgresearchgate.net

Table 3: Potential Coordination Sites and Structural Role

| Ligand Feature | Potential Role in Coordination Polymers |

| Nitrogen Atoms of the 1,3,4-Oxadiazole Ring | Can act as donor atoms to coordinate with metal ions, forming the nodes of the polymer network. |

| Overall Molecular Shape | Influences the topology and dimensionality of the resulting coordination polymer. |

| Bromophenyl Group | May participate in intermolecular interactions, such as halogen bonding, influencing the crystal packing of the framework. |

The exploration of this compound as a building block for novel coordination polymers and MOFs presents a promising avenue for the development of new functional materials.

Future Research Directions and Outlook for 2 2 Bromophenyl 5 Phenyl 1,3,4 Oxadiazole

Exploration of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles are well-established, the future necessitates a shift towards more sustainable and efficient methodologies. Conventional approaches often involve hazardous reagents, harsh reaction conditions, and generate significant waste, prompting the exploration of greener alternatives. nih.gov

Future research will likely focus on the development of novel synthetic strategies for 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole that are both environmentally benign and economically viable. nih.gov Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions. nih.gov

Mechanochemistry: Solvent-free grinding techniques offer an eco-friendly alternative to traditional solvent-based methods, minimizing waste and energy consumption. organic-chemistry.orgresearchgate.net

Green Catalysts and Solvents: The use of non-toxic, renewable substrates and catalysts, along with greener solvent systems, will be crucial for developing sustainable synthetic protocols. nih.gov

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. openmedicinalchemistryjournal.com

A comparative look at conventional versus emerging sustainable synthetic methods is presented below:

| Feature | Conventional Methods | Sustainable Methods |

| Reagents | Often hazardous (e.g., POCl₃, strong acids) nih.gov | Non-toxic catalysts, renewable substrates nih.gov |

| Solvents | Often toxic and volatile organic solvents | Green solvents (e.g., water, ethanol) or solvent-free nih.govresearchgate.net |

| Energy Input | Often requires prolonged heating | Microwave irradiation, grinding (lower energy) nih.govorganic-chemistry.org |

| Waste Generation | Can be significant | Minimized through one-pot procedures and atom economy nih.govopenmedicinalchemistryjournal.com |

| Efficiency | Variable, can have moderate to good yields | Often high yields and shorter reaction times organic-chemistry.org |

Advanced Mechanistic Elucidation using In-Situ Techniques

A thorough understanding of the reaction mechanisms underlying the formation of the 1,3,4-oxadiazole (B1194373) ring is critical for optimizing synthetic protocols and improving yields. otterbein.edu While mechanisms for many cyclodehydration reactions have been proposed, there is a need for more detailed and direct experimental evidence. otterbein.edu

Future research should employ advanced in-situ spectroscopic techniques to monitor the reaction progress in real-time. This will allow for the identification of transient intermediates and a more precise understanding of the reaction kinetics and pathways. Techniques such as in-situ FTIR, NMR, and mass spectrometry can provide invaluable data for elucidating the mechanism of formation for this compound.

High-Throughput Computational Screening for Structure-Property Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com High-throughput computational screening, utilizing methods like Density Functional Theory (DFT) and molecular docking, can accelerate the discovery of new derivatives of this compound with desired properties. nih.govmdpi.com

Future research in this area will likely involve:

Virtual Library Screening: Creating and screening large virtual libraries of derivatives to identify candidates with high potential for specific applications, such as anticancer or antimicrobial agents. mdpi.comnih.gov

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of novel derivatives. nih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of candidate molecules early in the discovery process. nih.gov

Design of Derivatives with Tunable Optoelectronic Properties

The 1,3,4-oxadiazole ring is known for its electron-deficient nature, making it a valuable component in materials for organic electronics. rsc.orgresearchgate.net By strategically modifying the substituents on the phenyl rings of this compound, it is possible to tune its optoelectronic properties.

Future research will focus on the rational design of derivatives with tailored properties for applications in:

Organic Light-Emitting Diodes (OLEDs): The 1,3,4-oxadiazole moiety can be incorporated into molecules designed as electron transporters or emitters in OLED devices. researchgate.net

Organic Photovoltaics (OPVs): Derivatives can be designed to act as electron acceptors in all-polymer solar cells. researchgate.net

Fluorescent Probes: The inherent fluorescence of some 1,3,4-oxadiazole derivatives can be harnessed to develop sensors and probes for various analytes.

The introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl rings can significantly impact the HOMO-LUMO energy levels, absorption and emission spectra, and charge transport properties of the molecule. rsc.org

Development of New Applications in Emerging Technologies

The 1,3,4-oxadiazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comijpsnonline.comresearchgate.net The presence of the bromophenyl group in this compound provides a handle for further functionalization, opening up possibilities for developing novel therapeutic agents. nih.gov

Future research will likely explore the potential of this compound and its derivatives in:

Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific diseases. The anticancer potential of similar brominated 1,3,4-oxadiazole derivatives has been explored. nih.gov

Agrochemicals: Investigating its potential as a fungicide, insecticide, or herbicide.

Corrosion Inhibitors: The nitrogen and oxygen heteroatoms in the oxadiazole ring can coordinate with metal surfaces, suggesting potential applications as corrosion inhibitors. eurekaselect.com

A summary of potential applications for 1,3,4-oxadiazole derivatives is provided below:

| Application Area | Potential Role of 1,3,4-Oxadiazole Derivatives |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory, anti-HIV, antitubercular, antidiabetic, antifungal agents openmedicinalchemistryjournal.comresearchgate.net |

| Materials Science | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes researchgate.neteurekaselect.com |

| Agrochemicals | Fungicides, insecticides, herbicides ijpsnonline.com |

| Industrial Chemistry | Corrosion inhibitors eurekaselect.com |

Challenges and Opportunities in Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges and opportunities. For this compound to be commercially viable for any application, its synthesis must be scalable, cost-effective, and safe.

Challenges:

Cost of Starting Materials: The availability and cost of substituted starting materials can be a significant factor.

Process Optimization: Optimizing reaction conditions (temperature, pressure, catalyst loading) for large-scale reactors can be complex.

Purification: Developing efficient and scalable purification methods to achieve the desired product purity is crucial.

Safety: Handling potentially hazardous reagents and intermediates on a large scale requires strict safety protocols.

Opportunities:

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch processing.

Process Intensification: Developing more efficient processes that reduce the number of steps, minimize waste, and lower energy consumption.

Catalyst Recovery and Reuse: For catalytic processes, developing methods for recovering and reusing the catalyst can significantly reduce costs. organic-chemistry.org

Future research in chemical engineering and process chemistry will be essential to address these challenges and unlock the opportunities for the scalable production of this compound and its derivatives.

Q & A

What are the standard synthetic protocols for preparing 2-(2-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization of diacylhydrazide precursors under dehydrating conditions. A common approach includes reacting 2-bromobenzohydrazide with phenyl-substituted carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Optimization strategies include:

- Temperature control: Maintaining reflux conditions (~100–120°C) to ensure complete cyclization without decomposition.

- Catalyst use: Employing Lewis acids like ZnCl₂ to enhance reaction efficiency.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >95% purity.

Yield improvements (~70–85%) are reported by adjusting stoichiometric ratios (1:1.2 hydrazide:acid chloride) and inert atmosphere use .

How can noncovalent interactions in the crystal structure of this compound be analyzed to understand its supramolecular assembly?

Level: Advanced

Methodological Answer:

Noncovalent interactions (e.g., CH⋯N, CH⋯π) are critical for crystal packing and stability. Analytical steps include:

- X-ray crystallography: Resolve the crystal structure (e.g., SHELX-90 software ), identifying bond distances and angles.

- Hirshfeld surface analysis: Quantify interaction contributions (e.g., using CrystalExplorer) to map electrostatic potentials and contact distances.

- DFT calculations: Validate interaction energies (e.g., B3LYP/6-311++G(d,p)) and compare with experimental data.

For example, highlights CH⋯π interactions (2.8–3.0 Å) stabilizing layered arrangements in oxadiazole derivatives .

What methodological approaches are recommended for evaluating the biological activity of this compound against cancer cell lines?

Level: Basic

Methodological Answer:

Standard protocols involve:

- In vitro cytotoxicity assays: Use MTT or SRB assays on breast cancer (MCF-7) or other cell lines, with IC₅₀ determination via dose-response curves.

- Cell culture conditions: Maintain cells in RPMI-1640 medium (10% FBS, 37°C, 5% CO₂).

- Positive controls: Compare with doxorubicin or cisplatin.

cites derivatives of 1,3,4-oxadiazoles showing IC₅₀ values <10 µM in MCF-7 cells, validated via apoptosis assays (Annexin V/PI staining) .

In cases of contradictory data regarding the compound's biological efficacy, what analytical strategies should researchers employ to verify results?

Level: Advanced

Methodological Answer:

Contradictions often arise from impurities or structural inconsistencies. Resolution strategies include:

- Purity validation: HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity.

- Structural confirmation: ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and HRMS to rule out regioisomers.

- Reproducibility checks: Replicate assays across independent labs with standardized protocols.

For example, discrepancies in IC₅₀ values may stem from variable cell passage numbers or assay incubation times .

What strategies are effective for synthesizing derivatives of this compound to explore structure-activity relationships (SAR)?

Level: Advanced

Methodological Answer:

Derivatization focuses on modifying substituents at the phenyl or bromophenyl moieties:

- Electrophilic substitution: Bromination using KBrO₃/H₂SO₄ to introduce bromine at ortho/meta positions (16–26% yields) .

- Cross-coupling reactions: Suzuki-Miyaura coupling with aryl boronic acids to replace bromine with functional groups (e.g., -OMe, -CF₃).

- Ultrasound-assisted synthesis: Enhance reaction rates (e.g., S-alkylation of thiols under ultrasound irradiation, reducing time from 12h to 2h) .

demonstrates bis-heterocyclic derivatives synthesized via methylthio linkages, showing enhanced antifungal activity .

How can computational tools like molecular docking be utilized to predict the interaction of this compound with biological targets?

Level: Advanced

Methodological Answer:

Computational workflows include:

- Protein preparation: Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize via molecular dynamics (AMBER/CHARMM).

- Ligand preparation: Generate 3D conformers (Open Babel) and assign charges (Gasteiger-Marsili).

- Docking simulations: Use AutoDock Vina with flexible residues (grid size: 20×20×20 Å). Validate poses via RMSD clustering.

- QSAR modeling: Build predictive models (e.g., CoMFA/CoMSIA) using IC₅₀ data and descriptors (logP, polar surface area).

references 3D-QSAR models achieving R² >0.8 for oxadiazole-based anti-cancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.